molecular formula C9H14N4O B256779 6-methyl-5-(piperidin-1-yl)-1,2,4-triazin-3(2H)-one

6-methyl-5-(piperidin-1-yl)-1,2,4-triazin-3(2H)-one

カタログ番号 B256779
分子量: 194.23 g/mol
InChIキー: YIPXFESQJKAMNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-methyl-5-(piperidin-1-yl)-1,2,4-triazin-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as MPTP, and it is a heterocyclic organic compound that contains a triazine ring and a piperidine ring.

作用機序

MPTP's mechanism of action involves its conversion into MPP+ by MAO-B in the brain. MPP+ is selectively taken up by dopaminergic neurons in the substantia nigra, where it inhibits mitochondrial function and causes oxidative stress, ultimately leading to cell death.
Biochemical and Physiological Effects:
MPTP's biochemical and physiological effects are primarily related to its conversion into MPP+ and subsequent damage to dopaminergic neurons in the substantia nigra. This results in a decrease in dopamine levels in the brain, which is the primary cause of the motor symptoms associated with Parkinson's disease.

実験室実験の利点と制限

MPTP has several advantages for use in lab experiments, including its ability to selectively target dopaminergic neurons in the substantia nigra and its ability to induce symptoms similar to Parkinson's disease. However, there are also limitations to its use, including the fact that it is toxic and can only be used in animal models.

将来の方向性

There are several future directions for research involving MPTP, including the development of new animal models for Parkinson's disease, the investigation of new therapeutic targets for the disease, and the development of new drugs to treat the disease. Additionally, there is ongoing research into the mechanisms of MPTP's toxicity and the potential for using MPTP as a tool for studying other neurological diseases.

合成法

MPTP can be synthesized using a variety of methods, including cyclization of the corresponding hydrazine derivative, condensation of piperidine with 2-cyano-4,6-dimethylpyridine, and reaction of 2-cyano-4,6-dimethylpyridine with piperidine in the presence of a reducing agent. The most common method for synthesizing MPTP is the cyclization of the corresponding hydrazine derivative.

科学的研究の応用

MPTP has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the biochemistry and physiology of the brain, particularly in relation to Parkinson's disease. MPTP is converted into MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain, which selectively damages the dopaminergic neurons in the substantia nigra. This results in symptoms similar to Parkinson's disease and has been used as a model for studying the disease.

特性

製品名

6-methyl-5-(piperidin-1-yl)-1,2,4-triazin-3(2H)-one

分子式

C9H14N4O

分子量

194.23 g/mol

IUPAC名

6-methyl-5-piperidin-1-yl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C9H14N4O/c1-7-8(10-9(14)12-11-7)13-5-3-2-4-6-13/h2-6H2,1H3,(H,10,12,14)

InChIキー

YIPXFESQJKAMNN-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)N=C1N2CCCCC2

正規SMILES

CC1=NNC(=O)N=C1N2CCCCC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。